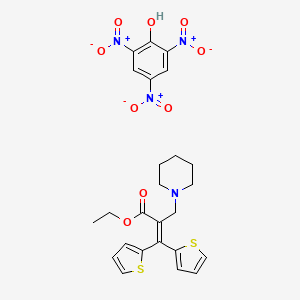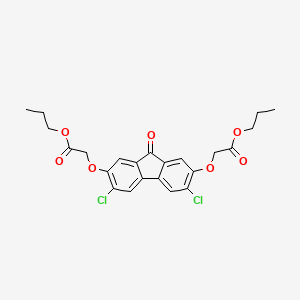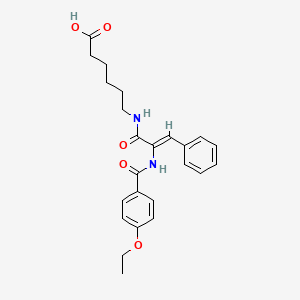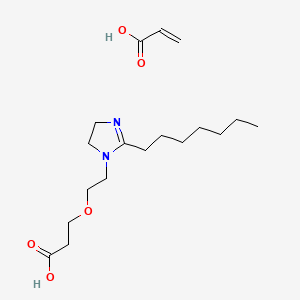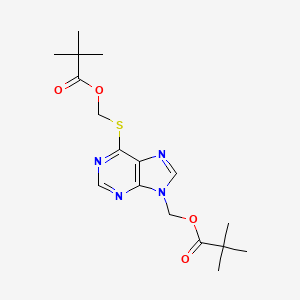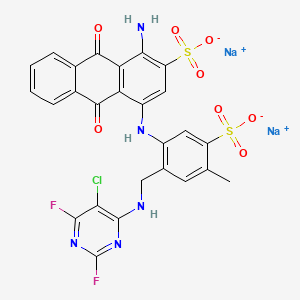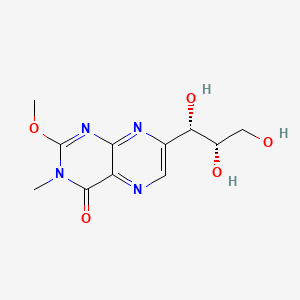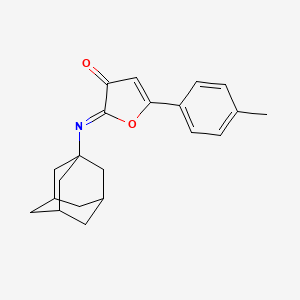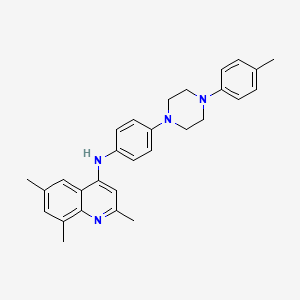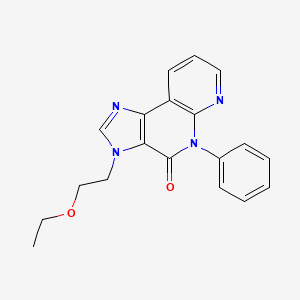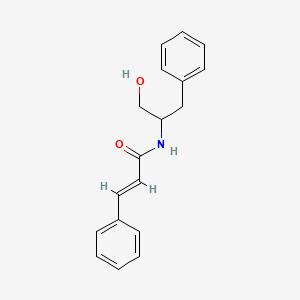
N-Cinnamoyl-D,L-phenylalaninol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-Cinnamoyl-D,L-phenylalaninol is a synthetic organic compound derived from cinnamic acid and phenylalaninol It is characterized by the presence of a cinnamoyl group attached to the nitrogen atom of phenylalaninol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N-Cinnamoyl-D,L-phenylalaninol typically involves the reaction of cinnamic acid with D,L-phenylalaninol. One common method is the catalytic hydrogenation of L-phenylalaninate over a Cu/ZnO/Al2O3 catalyst, which yields L-phenylalaninol with high enantiomeric excess . The reaction conditions include a temperature of 110°C and a pressure of 4 MPa of hydrogen for 5 hours, resulting in a yield of 69.2% and an enantiomeric excess of 99.84% .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of catalytic hydrogenation and the use of efficient catalysts like Cu/ZnO/Al2O3 can be scaled up for industrial applications.
化学反応の分析
Types of Reactions
N-Cinnamoyl-D,L-phenylalaninol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the cinnamoyl group to a saturated alkyl chain.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cinnamoyl group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield cinnamaldehyde or cinnamic acid derivatives, while reduction can produce saturated phenylalaninol derivatives.
科学的研究の応用
N-Cinnamoyl-D,L-phenylalaninol has several scientific research applications:
Chemistry: It is used as a chiral auxiliary in asymmetric synthesis and as a building block for more complex molecules.
Industry: The compound finds applications in the synthesis of bioactive molecules and materials science.
作用機序
The mechanism of action of N-Cinnamoyl-D,L-phenylalaninol involves its interaction with specific molecular targets. For instance, cinnamoyl derivatives are known to interact with enzymes and proteins, inhibiting their activity. The compound’s mechanism may involve binding to the active site of enzymes, thereby preventing substrate access and subsequent reactions . Molecular docking studies suggest that cinnamoyl compounds can target specific proteins, leading to their biological effects .
類似化合物との比較
Similar Compounds
- N-Cinnamoyl-L-phenylalanine
- N-Cinnamoyl-D-phenylalanine
- N-Cinnamoyl-L-tyrosine
- N-Cinnamoyl-D-tyrosine
Uniqueness
N-Cinnamoyl-D,L-phenylalaninol is unique due to its specific combination of the cinnamoyl group and phenylalaninol, which imparts distinct chemical and biological properties. Compared to similar compounds, it exhibits higher enantiomeric purity and specific interactions with biological targets, making it valuable for research and potential therapeutic applications .
特性
CAS番号 |
127852-96-4 |
|---|---|
分子式 |
C18H19NO2 |
分子量 |
281.3 g/mol |
IUPAC名 |
(E)-N-(1-hydroxy-3-phenylpropan-2-yl)-3-phenylprop-2-enamide |
InChI |
InChI=1S/C18H19NO2/c20-14-17(13-16-9-5-2-6-10-16)19-18(21)12-11-15-7-3-1-4-8-15/h1-12,17,20H,13-14H2,(H,19,21)/b12-11+ |
InChIキー |
VZKUSXFUBMPSML-VAWYXSNFSA-N |
異性体SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)/C=C/C2=CC=CC=C2 |
正規SMILES |
C1=CC=C(C=C1)CC(CO)NC(=O)C=CC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



